N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex chemical compound with a fascinating structure and diverse potential applications. This compound's synthesis, reactivity, and biological activities have intrigued researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves a multi-step process. This might begin with the formation of the core pyrimidine ring, followed by functional group modifications. Common starting materials include substituted anilines and thiols, which react under specific conditions to form the intermediate compounds. The final product requires careful control of temperature, pH, and reaction time to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be optimized for scale-up processes. Techniques such as continuous flow chemistry or microwave-assisted synthesis could be employed to enhance efficiency and yield. Industrial production requires rigorous quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. These reactions typically modify the sulfur-containing benzylthio group.
Reduction: : Reduction reactions might target the nitro or keto groups, utilizing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, or organometallics.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: : Halides, amines, Lewis acids, or bases depending on the reaction mechanism.
Major Products
The products formed depend on the specific reactions. Oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically lead to new derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is explored for its unique reactivity and potential as a precursor in synthesizing other complex molecules.
Biology
The compound's bioactive properties make it of interest in biological research. It's studied for its interactions with various enzymes and proteins, potentially serving as a biochemical tool or probe.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research might focus on its role in inhibiting specific enzymes or pathways relevant to diseases such as cancer or infections.
Industry
The compound's robust chemical properties could make it useful in industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exerts its effects is complex and involves multiple molecular targets. The compound might interact with enzymes, blocking their active sites, or disrupt specific biochemical pathways. Its action can be modulated by the presence of different functional groups, which influence its binding affinity and specificity.
Comparison with Similar Compounds
Unique Properties
What sets N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity.
List of Similar Compounds
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
N-(4-amino-2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzoate
Each of these analogs has slight modifications that alter their chemical properties and potential applications. The specific substitutions on the benzylthio and benzamide groups lead to variations in their chemical behavior and bioactivity.
By exploring the characteristics and potential of this compound, researchers can unlock new possibilities in scientific and industrial fields. Fascinating stuff. Anything else you want to dive into?
Properties
IUPAC Name |
N-(4-amino-2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-14-9-8-13(10-15(14)28-2)18(25)22-16-17(21)23-20(24-19(16)26)29-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,25)(H3,21,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVGWGCKHXOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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